molecular formula C12H15ClO2 B14220100 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one CAS No. 623936-72-1

1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one

Cat. No.: B14220100
CAS No.: 623936-72-1
M. Wt: 226.70 g/mol
InChI Key: GABDULDOSSKAAL-UHFFFAOYSA-N
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Description

1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloroethyl group, a hydroxy group, and two methyl groups attached to a phenyl ring, along with an ethanone moiety. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one typically involves the reaction of 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylphenol with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes such as DNA replication or protein synthesis. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the disruption of their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both chloroethyl and hydroxy groups on the phenyl ring, along with the ethanone moiety, makes it a versatile compound for various applications .

Properties

CAS No.

623936-72-1

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[3-(2-chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethanone

InChI

InChI=1S/C12H15ClO2/c1-7-6-11(15)12(9(3)14)8(2)10(7)4-5-13/h6,15H,4-5H2,1-3H3

InChI Key

GABDULDOSSKAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CCCl)C)C(=O)C)O

Origin of Product

United States

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